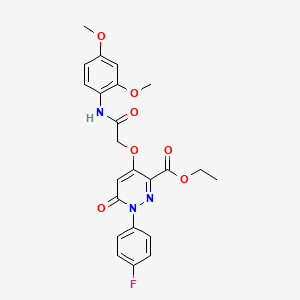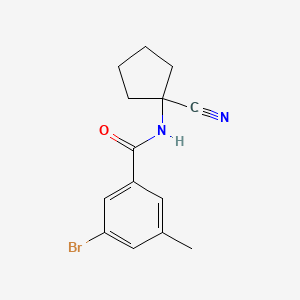
3-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the benzamide family and is commonly referred to as BCCM. In
Mecanismo De Acción
BCCM works by binding to the active site of FAAH, preventing it from breaking down endocannabinoids. This results in increased levels of endocannabinoids, which can activate cannabinoid receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
BCCM has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. These effects include pain relief, anti-inflammatory activity, and potential anti-cancer activity. Additionally, BCCM has been shown to have anxiolytic and antidepressant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BCCM in lab experiments is its high selectivity for FAAH, which allows for targeted inhibition of this enzyme. Additionally, BCCM has been shown to have good bioavailability and can easily cross the blood-brain barrier, making it a potential candidate for the treatment of various neurological disorders. However, one limitation of using BCCM is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of BCCM in scientific research. One potential application is in the treatment of chronic pain, as BCCM has been shown to have potent analgesic effects. Additionally, BCCM may have potential in the treatment of various neurological disorders, such as anxiety and depression. Further research is needed to fully understand the potential therapeutic benefits of BCCM and to develop safe and effective treatment strategies.
Métodos De Síntesis
The synthesis of BCCM involves the reaction of 3-bromo-5-methylbenzoic acid with 1-cyanocyclopentylamine in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure BCCM.
Aplicaciones Científicas De Investigación
BCCM has been widely used in scientific research due to its ability to selectively inhibit the activity of certain enzymes. Specifically, BCCM is known to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds in the body that play a role in pain sensation, mood, and appetite. By inhibiting FAAH, BCCM can increase the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
Propiedades
IUPAC Name |
3-bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-10-6-11(8-12(15)7-10)13(18)17-14(9-16)4-2-3-5-14/h6-8H,2-5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVWUKQRXZXARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

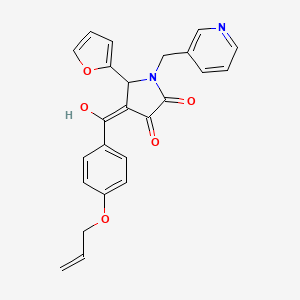
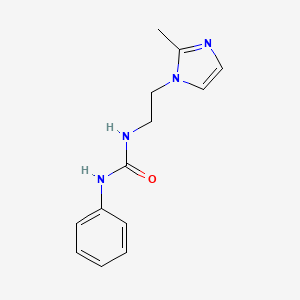
![3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2577459.png)
![3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2577460.png)


![(2E)-azepan-2-ylidene[(2-fluoro-4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2577466.png)
![2-(4-ethoxyphenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)acetamide](/img/structure/B2577467.png)

![1-[(4-methylphenyl)methyl]-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2577469.png)
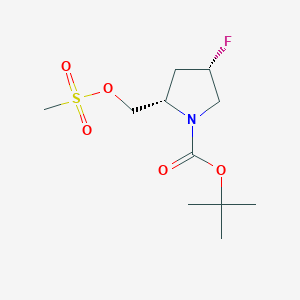

![6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2577475.png)
